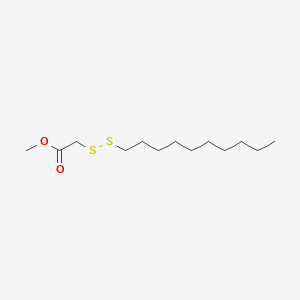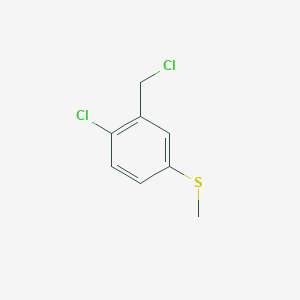
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8Cl2S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a methylsulfanyl group. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene typically involves the chlorination of 4-(methylsulfanyl)toluene. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters and yields higher purity products. The process involves the use of automated reactors and precise control of temperature and pressure conditions.
化学反応の分析
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of benzyl derivatives such as benzylamines, benzyl alcohols, and benzyl thiols.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of benzyl alcohol derivatives.
科学的研究の応用
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene involves its interaction with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfanyl group can undergo oxidation to form reactive intermediates that participate in further chemical transformations. The compound’s molecular targets and pathways depend on the specific reactions and applications it is involved in.
類似化合物との比較
Similar Compounds
1-Chloro-2-(chloromethyl)benzene: Lacks the methylsulfanyl group, making it less reactive in certain oxidation reactions.
4-(Methylsulfanyl)toluene: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
1-Chloro-4-(methylsulfanyl)benzene: Lacks the chloromethyl group, affecting its reactivity in substitution reactions.
Uniqueness
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene is unique due to the presence of both the chloromethyl and methylsulfanyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
142834-35-3 |
|---|---|
分子式 |
C8H8Cl2S |
分子量 |
207.12 g/mol |
IUPAC名 |
1-chloro-2-(chloromethyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Cl2S/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 |
InChIキー |
MZTXNAPIOVHWBP-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
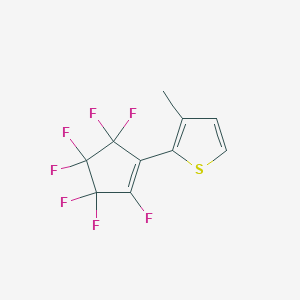
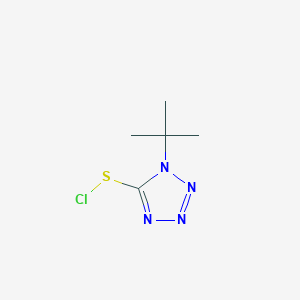
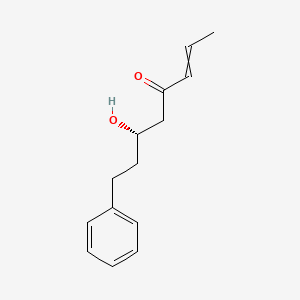
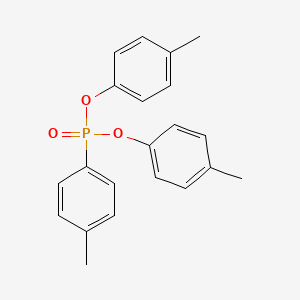
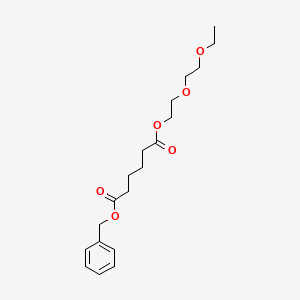
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
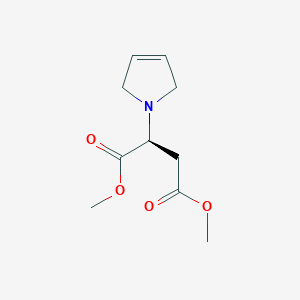
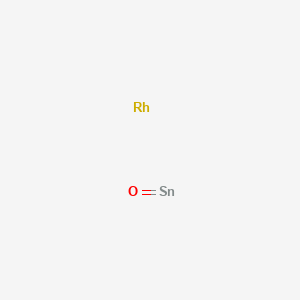
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
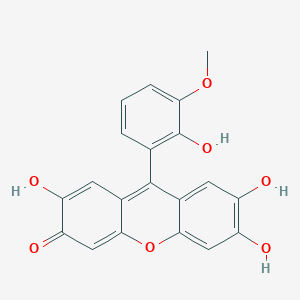
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)
